molecular formula C17H19N5OS2 B2629938 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 750639-89-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No. B2629938
M. Wt: 373.49
InChI Key: GZHVEETXOHUVOW-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Derivatives of 1,2,4-triazole, which include compounds like 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide, demonstrate significant pharmacological potential due to their synthetic flexibility. These derivatives are continuously studied for their potential as effective drugs with lower toxicity and fewer side effects. Their diverse biological activities and the possibility of creating more effective and non-toxic medicines are a major focus of modern pharmacology (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Antimicrobial Properties

  • Studies on various 1,2,4-triazole derivatives, including structures similar to the compound , have shown significant antimicrobial activities. These activities encompass both antibacterial effects against organisms like S. aureus and E. coli, and antifungal effects against fungi like A. niger. This suggests their potential application in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Structural and Chemical Analysis

  • The compound's derivatives have been a subject of extensive chemical analysis to establish their structure, physico-chemical properties, and biological activities. Such studies involve modern analytical methods like NMR and mass spectrometry, highlighting the depth of research into the compound's properties and potential applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Novel Drug Development

  • The development of new native drugs using 1,2,4-triazole derivatives, such as the compound , is an ongoing area of research. These efforts are directed towards creating effective medicines that can compete with existing drugs, focusing on enhancing efficacy and reducing toxicity (Safonov, Panasenko, & Knysh, 2017).

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-12(2)21(13-7-4-3-5-8-13)15(23)11-25-17-20-19-16(22(17)18)14-9-6-10-24-14/h3-10,12H,11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHVEETXOHUVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

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